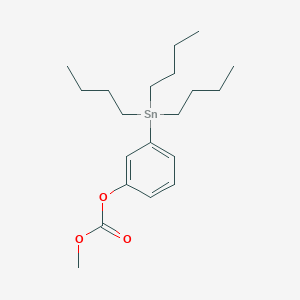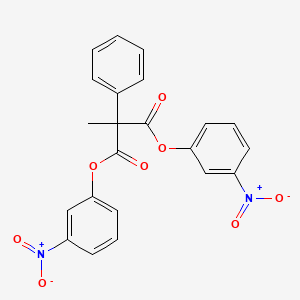
Bis(3-nitrophenyl) methyl(phenyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-nitrophenyl) methyl(phenyl)propanedioate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have significant applications in different fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two 3-nitrophenyl groups, a methyl group, and a phenyl group attached to a propanedioate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-nitrophenyl) methyl(phenyl)propanedioate typically involves esterification reactions. One common method is the reaction of 3-nitrobenzoic acid with methyl phenylpropanedioate in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-nitrophenyl) methyl(phenyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong acids or bases.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrochloric acid or sodium hydroxide.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(3-nitrophenyl) methyl(phenyl)propanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(3-nitrophenyl) methyl(phenyl)propanedioate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3-nitrophenyl) methyl(phenyl)acetate
- Bis(3-nitrophenyl) methyl(phenyl)butanedioate
- Bis(3-nitrophenyl) methyl(phenyl)hexanedioate
Uniqueness
Bis(3-nitrophenyl) methyl(phenyl)propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
193967-73-6 |
|---|---|
Molekularformel |
C22H16N2O8 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
bis(3-nitrophenyl) 2-methyl-2-phenylpropanedioate |
InChI |
InChI=1S/C22H16N2O8/c1-22(15-7-3-2-4-8-15,20(25)31-18-11-5-9-16(13-18)23(27)28)21(26)32-19-12-6-10-17(14-19)24(29)30/h2-14H,1H3 |
InChI-Schlüssel |
INMKDLIJAWTODW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)


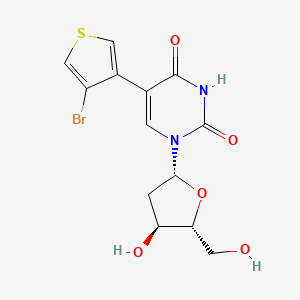
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)


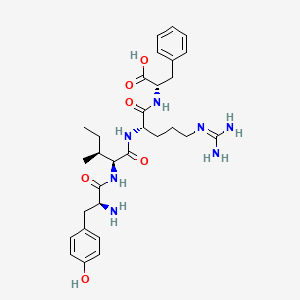
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
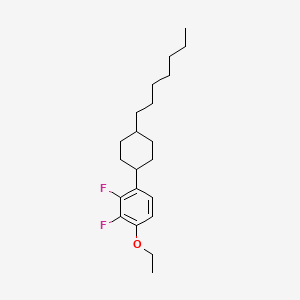
![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
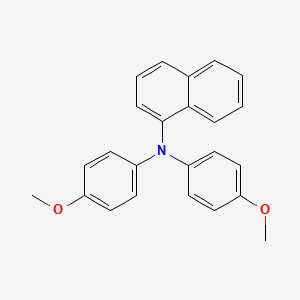
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
